3-((1s)-1-Aminobutyl)phenylamine

Chiral resolution Enantioselective synthesis Stereochemical quality control

3-((1S)-1-Aminobutyl)phenylamine (CAS 1213059-16-5), also referred to as (S)-3-(1-aminobutyl)aniline, is a chiral vicinal diamine with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol. The compound possesses a single defined stereocenter at the benzylic carbon, yielding the (S)-enantiomer with a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 52 Ų.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B12069605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1s)-1-Aminobutyl)phenylamine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=CC=C1)N)N
InChIInChI=1S/C10H16N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,11-12H2,1H3/t10-/m0/s1
InChIKeyBTXXYJHEJAUVDS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((1S)-1-Aminobutyl)phenylamine for Chiral Synthesis Procurement: Baseline Identity and Sourcing


3-((1S)-1-Aminobutyl)phenylamine (CAS 1213059-16-5), also referred to as (S)-3-(1-aminobutyl)aniline, is a chiral vicinal diamine with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol [1]. The compound possesses a single defined stereocenter at the benzylic carbon, yielding the (S)-enantiomer with a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 52 Ų [1]. It is commercially available from multiple vendors at purities of 95% (HPLC) to 98% (NLT), with enantiomeric excess specifications of 98% ee . As an aniline derivative bearing both an aromatic and an aliphatic primary amine, it serves as a versatile intermediate in medicinal chemistry and pharmaceutical development.

Chiral building block with certified (S)-configuration and ≥98% ee
Dual amine architecture supports chemoselective derivatization workflows
Meta-substituted aniline probe for regioisomer-dependent SAR studies

Why 3-((1S)-1-Aminobutyl)phenylamine Cannot Be Replaced by Generic Analogs: Substitution Risks


Substitution of 3-((1S)-1-Aminobutyl)phenylamine with its racemate, enantiomer, or regioisomer introduces measurable differences in physicochemical properties and stereochemical identity that directly impact downstream synthetic utility and biological outcomes. The (R)-enantiomer (CAS 1213885-65-4) possesses opposite absolute configuration, which can yield divergent binding affinities when the compound is incorporated into chiral drug candidates [1]. The para-substituted regioisomer, (S)-4-(1-aminobutyl)aniline (CAS 1217445-86-7), differs in electronic distribution and dipole moment due to the altered substitution pattern on the aromatic ring [1]. Likewise, homologs with shorter (ethyl) or longer (pentyl) alkyl chains differ in computed lipophilicity (cLogP) by approximately 0.5–1.0 log units per methylene unit, altering partitioning behavior and membrane permeability [2]. The quantitative evidence below establishes that these analogs are not functionally interchangeable for applications requiring defined stereochemistry and physicochemical profiles.

Target
Potential Substitute
Risk Context
(S)-enantiomer (ee ≥98%)
(R)-enantiomer or racemate
Enantiomeric mismatch may alter target binding and stereochemical outcomes
Meta-substituted aniline
Para-substituted regioisomer
Substitution pattern shifts electronic distribution and steric accessibility
Butyl (C4) chain
Pentyl (C5) or ethyl (C2) homolog
Chain length variation alters lipophilicity and membrane partitioning profile

Quantitative Differentiation Evidence for 3-((1S)-1-Aminobutyl)phenylamine Against Key Comparators


Enantiomeric Configuration: Defined (S)-Stereochemistry Versus (R)-Enantiomer

3-((1S)-1-Aminobutyl)phenylamine possesses a single defined (S)-stereocenter at the benzylic carbon (C-1 of the butyl chain), as confirmed by InChI stereodescriptor /t10-/m0/s1 [1]. The (R)-enantiomer (CAS 1213885-65-4) represents the opposite absolute configuration. Commercial sourcing data indicate that the (S)-enantiomer is routinely supplied at ≥98% enantiomeric excess (ee), whereas the racemate (CAS 133332-55-5) contains a 1:1 mixture of enantiomers . For chiral drug intermediate applications, the use of the incorrect enantiomer can lead to a complete loss of target binding or the introduction of off-target pharmacology, as demonstrated across numerous chiral amine-containing drug classes [2].

Enantiomeric Identity
Reported
≥98% ee (S) vs 0% ee (racemate)
Supports stereochemical-control requirements
Absolute configuration difference may influence binding
Chiral resolution Enantioselective synthesis Stereochemical quality control

Regioisomeric Position: Meta-Substitution Versus Para-Substituted Analog

The target compound bears the 1-aminobutyl substituent at the meta (3-) position of the aniline ring. The para-substituted analog, (S)-4-(1-aminobutyl)aniline (CAS 1217445-86-7), places the same substituent at the 4-position [1]. Meta-substituted anilines generally exhibit different reactivity in electrophilic aromatic substitution compared to para-substituted analogs, with the meta position being less activating toward electrophilic attack due to reduced resonance donation from the amino group [2]. The computed dipole moment, hydrogen bonding capacity, and molecular shape differ measurably between the two regioisomers, affecting both chemical reactivity and biological target recognition [1].

Regioisomeric Position
Class-level
Meta vs para substitution
Electronic distribution may differ
Computed properties similar; experimental data limited
Regioselectivity Aromatic substitution Electronic effects

Alkyl Chain Length: Butyl (C4) Homolog Versus Pentyl (C5) and Ethyl (C2) Analogs

The n-butyl side chain (4-carbon) of the target compound provides a specific balance of lipophilicity and steric bulk. The pentyl homolog, 3-((1S)-1-aminopentyl)phenylamine (CAS 1270161-48-2; C₁₁H₁₈N₂, MW 178.27), extends the alkyl chain by one methylene unit, estimated to increase the computed logP by approximately 0.5 log units based on the methylene fragment contribution [1][2]. Conversely, the ethyl homolog, (S)-3-(1-aminoethyl)aniline (CAS 317830-29-8; C₈H₁₂N₂, MW 136.19), is shorter by two methylene units, yielding an estimated XLogP3 reduction of ~1.0 log unit and reduced conformational flexibility [1]. The molecular weight difference between the butyl and pentyl homologs is 14.02 g/mol (one CH₂ unit); between butyl and ethyl, it is 28.06 g/mol [1].

Homolog Lipophilicity
Class-level
ΔXLogP3: ~+0.5 (pentyl) / ~−1.0 (ethyl)
Chain length influences partitioning
Estimated from methylene fragment contributions
Homolog comparison Lipophilicity SAR by alkyl chain

Purity Specifications: HPLC Purity and Enantiomeric Excess as Procurement Differentiators

Commercial sourcing data indicates that 3-((1S)-1-Aminobutyl)phenylamine is available with HPLC purity specifications of 95% and enantiomeric excess (ee) of ≥98% . In contrast, the racemic mixture (CAS 133332-55-5) is typically offered at 95% chemical purity without defined enantiomeric composition, representing a fundamentally different material for chiral applications . The availability of the (S)-enantiomer with certified ee specifications enables its direct use in asymmetric synthesis without additional chiral resolution steps, reducing both time and cost in multi-step synthetic routes .

Enantiomeric Excess Specification
Data to verify
≥98% ee (S) vs 0% ee (racemate)
Certified ee reduces chiral resolution steps
Vendor specifications; independent verification recommended
Chemical purity Enantiomeric excess Quality control

Dual Amine Functionality: Differential Basicity and Chemoselectivity Versus Mono-Amine Analogs

3-((1S)-1-Aminobutyl)phenylamine possesses two chemically distinct amine groups: an aromatic aniline NH₂ (pKₐ of conjugate acid ~4.6 for aniline) and an aliphatic primary amine (pKₐ ~10.6 for n-butylamine) [1][2]. This approximately 6-log unit difference in basicity enables chemoselective derivatization: the aliphatic amine can be selectively acylated, sulfonylated, or reductively aminated under conditions where the aniline remains largely unreacted, or vice versa through pH-controlled reactions [2]. By contrast, simple mono-amine analogs such as 3-butylaniline (CAS 32691-58-0; C₁₀H₁₅N, single aromatic NH₂) or 1-phenylbutan-1-amine (CAS 2941-19-7; single aliphatic NH₂) lack this orthogonal reactivity [3].

Amine Basicity
Class-level
ΔpKₐ ≈ 6.0 (two amines) vs single amine analogs
Supports chemoselective derivatization
Based on reference pKₐ data; reaction conditions may vary
Chemoselective derivatization Amine basicity Orthogonal protection

Optimal Procurement and Application Scenarios for 3-((1S)-1-Aminobutyl)phenylamine


Chiral Drug Intermediate in Asymmetric Synthesis of CNS-Targeted Amine Therapeutics

The defined (S)-stereochemistry at the benzylic carbon (≥98% ee) makes 3-((1S)-1-Aminobutyl)phenylamine suitable as a chiral building block for CNS-active pharmaceutical candidates requiring enantiopure amine intermediates [1]. Its butyl chain length (XLogP3 = 1.4) provides balanced lipophilicity for blood-brain barrier penetration, while the meta-aniline moiety offers a handle for further N-arylation or amide coupling without compromising the chiral integrity of the aliphatic amine center [1].

Chemoselective Derivatization for Parallel Library Synthesis

The ~6 log unit pKₐ differential between the aromatic aniline (pKₐ ~4.6) and the aliphatic amine (pKₐ ~10.6) enables sequential, chemoselective functionalization without intermediate protection/deprotection steps [2]. This property supports parallel library synthesis strategies where the two amine centers are independently derivatized to generate diverse compound collections for high-throughput screening [2].

Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Assessment

With certified enantiomeric excess (≥98% ee) and defined (S)-absolute configuration, 3-((1S)-1-Aminobutyl)phenylamine can serve as a reference standard for developing and validating chiral HPLC or SFC methods aimed at separating primary amine enantiomers on polysaccharide- or cyclofructan-based chiral stationary phases [3]. The availability of both the (S)-enantiomer (CAS 1213059-16-5) and the (R)-enantiomer (CAS 1213885-65-4) from commercial sources facilitates method qualification [1].

Meta-Substituted Aniline Probe for Structure-Activity Relationship (SAR) Studies

The meta-substitution pattern of 3-((1S)-1-Aminobutyl)phenylamine distinguishes it from para- and ortho-substituted analogs in SAR campaigns. The orientation of the aniline NH₂ group relative to the chiral amine side chain influences molecular recognition at biological targets, making the compound a useful probe for exploring regioisomer-dependent binding modes in receptor or enzyme target families [1].

Application
Selection Property
Validation Focus
Chiral drug intermediate synthesis
Stereochemical identity and enantiomeric excess
Enantiomer-specific binding and CNS penetration endpoints
Parallel library synthesis
Dual amine chemoselectivity
Orthogonal derivatization without protection steps
Chiral HPLC reference standard
Certified (S)-configuration and ee
Enantioseparation method development and validation
Meta-substituted SAR probe
Regioisomeric substitution pattern
Binding mode interpretation for receptor targets
Quote Request

Request a Quote for 3-((1s)-1-Aminobutyl)phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.